molecular formula C17H19NO3 B3365069 benzyl N-benzyl-N-(2-hydroxyethyl)carbamate CAS No. 120005-03-0

benzyl N-benzyl-N-(2-hydroxyethyl)carbamate

Cat. No. B3365069
CAS RN: 120005-03-0
M. Wt: 285.34 g/mol
InChI Key: RSFMUAGSZGKFFW-UHFFFAOYSA-N
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Description

Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate is a chemical compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

The compound is produced from benzyl chloroformate with ammonia . In a specific synthesis process, a CH2Cl2 solution of 2-aminoethanol and TEA was cooled to 0°C, and then a CH2Cl2 solution of benzyl chloroformate was added slowly.


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO3 . Its molecular weight is 195.22 .


Chemical Reactions Analysis

Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids .


Physical And Chemical Properties Analysis

The compound has a melting point of 58-60°C (lit.) and a boiling point of 215°C/15 mmHg (lit.) . It has a density of 1.1926 (rough estimate) and a refractive index of 1.5150 (estimate) . It is soluble in water or 1% acetic acid .

Scientific Research Applications

Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess antitumor, antiviral, and antibacterial properties. In agriculture, this compound has been used as a pesticide and growth regulator. In material science, this compound has been used as a crosslinking agent for polymers and as a stabilizer for emulsions.

Mechanism of Action

Target of Action

It is known that the compound is used as an intermediate in the synthesis of other compounds , which may suggest its role in biochemical reactions.

Biochemical Pathways

It is used in the synthesis of alkynylaryladenines as a2a adenosine receptor agonists and effects on hepatic glucose production . It is also used in the synthesis of functionalized N-arylaminoethyl amides as noncovalent inhibitors of cathepsin S .

Pharmacokinetics

Its solubility in water or 1% acetic acid may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of benzyl N-benzyl-N-(2-hydroxyethyl)carbamate. Its storage temperature is at room temperature , suggesting that extreme temperatures might affect its stability. Furthermore, its solubility in water or 1% acetic acid indicates that the presence of these solvents could influence its action and efficacy.

Advantages and Limitations for Lab Experiments

Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It is highly toxic and should be handled with care. This compound also has a short half-life in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for benzyl N-benzyl-N-(2-hydroxyethyl)carbamate research. One potential direction is to investigate the use of this compound as a therapeutic agent for cancer and viral infections. Another direction is to explore the use of this compound as a pesticide and growth regulator in agriculture. Additionally, the development of this compound-based materials with unique properties could have significant applications in material science.
Conclusion:
In conclusion, this compound is a carbamate derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through a simple two-step process and has been studied extensively for its biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound could lead to significant advancements in medicine, agriculture, and material science.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of functionalized N-arylaminoethyl amides, which are noncovalent inhibitors of cathepsin S . Cathepsin S is a protease enzyme involved in various cellular processes, including protein degradation and immune response regulation. The interaction between this compound and cathepsin S is crucial for inhibiting the enzyme’s activity, thereby modulating its biochemical functions.

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cathepsin S can lead to changes in the degradation of intracellular proteins, impacting cellular homeostasis and immune responses

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes like cathepsin S. By binding to the active site of cathepsin S, the compound inhibits the enzyme’s proteolytic activity, preventing the degradation of target proteins . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical activities . Long-term exposure to the compound can lead to sustained inhibition of cathepsin S, affecting cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cathepsin S without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on liver and kidney function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biochemical activities . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can influence its biochemical activity and efficacy in modulating cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

properties

IUPAC Name

benzyl N-benzyl-N-(2-hydroxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-12-11-18(13-15-7-3-1-4-8-15)17(20)21-14-16-9-5-2-6-10-16/h1-10,19H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFMUAGSZGKFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120005-03-0
Record name benzyl N-benzyl-N-(2-hydroxyethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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